2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate

Chiral building block Asymmetric synthesis Stereochemical integrity

Researchers requiring orthogonal carbamate protection with stereochemical control face limited options. This chiral TFE carbamate combines a branched 1-methoxypropan-2-yl amine with a TFE ester (MW 215.17, cLogP ~1.14). • Enables chiral SAR via single stereogenic center-unavailable in linear regioisomers • Orthogonal TFE deprotection pairs with acid-labile Boc for dual-protection strategies • Optimized logP (1.14) sits in CNS drug-like space; ideal for PET tracer precursors • Supplied at 95% purity; bulk quantities available upon request

Molecular Formula C7H12F3NO3
Molecular Weight 215.172
CAS No. 1251924-72-7
Cat. No. B2669332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(1-methoxypropan-2-yl)carbamate
CAS1251924-72-7
Molecular FormulaC7H12F3NO3
Molecular Weight215.172
Structural Identifiers
SMILESCC(COC)NC(=O)OCC(F)(F)F
InChIInChI=1S/C7H12F3NO3/c1-5(3-13-2)11-6(12)14-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12)
InChIKeyQLVBBWUJIHKRAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate: Core Properties


2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate (CAS 1251924-72-7; MF C₇H₁₂F₃NO₃; MW 215.17 g·mol⁻¹) is a fluorinated carbamate ester belonging to the 2,2,2-trifluoroethyl (TFE) carbamate building-block class . It incorporates a chiral, branched 1‑methoxypropan‑2‑yl amine moiety coupled through a carbamate linkage to a trifluoroethyl ester group, yielding a computed logP of ~1.14, a topological polar surface area of 47.56 Ų, a pKa of ~11.25, six rotatable bonds, and full compliance with Lipinski's Rule of Five [1]. The compound is supplied at 95% purity for research use, positioning it as a specialty intermediate for medicinal chemistry and chemical biology applications where orthogonal deprotection strategies, modulated lipophilicity, and stereochemical definition are required .

Orthogonal protecting-group intermediate
Chiral building block for asymmetric SAR
CNS lead-like lipophilicity window

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate: Structural Uniqueness


Although the 2,2,2-trifluoroethyl carbamate class is populated by numerous analogs, direct substitution with the commercially abundant tert-butyl (Boc) protected variant (CAS 194156-54-2) or the linear regioisomer 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate (CAS 1221724-58-8) is not functionally equivalent. The target compound uniquely combines three structural features within a single low-molecular-weight scaffold: (i) a chiral, branched 1‑methoxypropan‑2‑yl amine that provides a stereochemical handle absent in linear or achiral analogs, (ii) a 2,2,2-trifluoroethyl ester that enables orthogonal deprotection conditions distinct from acid-labile Boc chemistry, and (iii) a computed logP of ~1.14 that sits in a narrow lipophilicity window desirable for CNS drug-like space—substantially lower than the Boc analog and distinct from the linear regioisomer. These properties translate into non-interchangeable reactivity profiles in multi-step synthetic sequences where orthogonal protection, chiral integrity, and precise lipophilicity tuning are simultaneously required [1].

Boc analog may not support orthogonal deprotection
Acid-labile Boc does not provide hydrogenolysis/base-labile cleavage; orthogonal protecting-group strategies may be compromised if TFE deprotection is required.
Linear regioisomer lacks chiral center
Absence of a stereogenic carbon limits enantioselective downstream chemistry; chiral SAR exploration may not be feasible with the achiral 3-methoxypropyl analog.

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate: Comparative Evidence


Chiral Amine vs. Linear Regioisomer: Stereochemical Advantage

The target compound bears a chiral center at the carbon adjacent to the carbamate nitrogen (1-methoxypropan-2-yl; SMILES: CC(COC)NC(=O)OCC(F)(F)F), a feature entirely absent in the linear regioisomer 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate (CAS 1221724-58-8; SMILES: O=C(OCC(F)(F)F)NCCCOC), which is constitutionally symmetric and achiral . This single chiral center enables the synthesis of enantiomerically enriched downstream products, a capability that the linear regioisomer cannot provide. The commercial availability of the target compound in racemic form, with the potential for chiral chromatographic resolution, offers a defined entry point for asymmetric SAR exploration that is structurally precluded in the 3-methoxypropyl analog [1].

Chiral center comparison
Head-to-head
Target: 1 chiral center Linear regioisomer: 0 chiral centers
Enables enantioselective SAR; linear analog cannot provide stereochemical control
Racemic form; chiral resolution required for single enantiomer
Chiral building block Asymmetric synthesis Stereochemical integrity

TFE Carbamate vs. Boc: Orthogonal Deprotection

The 2,2,2-trifluoroethyl (TFE) carbamate of the target compound offers an orthogonal deprotection profile relative to the widely used tert-butyl carbamate (Boc) analog, tert-butyl N-(1-methoxypropan-2-yl)carbamate (CAS 194156-54-2) . Boc groups are cleaved under acidic conditions (TFA, HCl/dioxane), whereas the TFE carbamate can be cleaved under mild hydrogenolysis conditions (H₂, Pd/C) or with nucleophilic bases, providing true orthogonality in protecting-group strategies [1]. Computationally, the TFE group confers a lower logP (target logP ~1.14) versus the predicted logP of the Boc analog (~2.0–2.5 estimated for C₉H₁₉NO₃), representing a logP reduction of approximately 0.9–1.4 log units that shifts the target compound closer to CNS lead-like chemical space [2]. This allows researchers to maintain a lower-lipophilicity intermediate without resorting to more polar (and often synthetically restrictive) carbamate esters.

Deprotection & logP
Reported
logP 1.14 vs ~2.0–2.5 (Boc) Cleavage: hydrogenolysis/base vs acid
Supports orthogonal protection strategy; TFE enables distinct deprotection from Boc
Computed logP; experimental logD confirmation recommended
Orthogonal protecting group Solid-phase synthesis Deprotection selectivity

Lipophilicity: TFE vs. Shorter-Chain Carbamates

The target compound's computed logP of 1.14 places it in a narrow lipophilicity window (logP 1–3) associated with favorable CNS drug-like properties per the Wager criteria [1]. By contrast, the shorter-chain analog 2,2,2-trifluoroethyl N-(2-methoxyethyl)carbamate (CAS 1209447-22-2; C₆H₁₀F₃NO₃, MW 201.14) is expected to exhibit a lower logP (estimated ~0.3–0.5 log units lower) owing to the loss of one methylene unit, while the simple N-ethyl analog 2,2,2-trifluoroethyl N-ethylcarbamate (CAS 854889-47-7; C₅H₈F₃NO₂, MW 171.12) has an even further reduced logP [2]. The target compound's intermediate logP provides a balanced partition coefficient that facilitates both aqueous solubility for formulation and sufficient membrane permeability—a balance that shorter-chain analogs may skew excessively toward hydrophilicity, potentially compromising passive permeability in cell-based assays.

Lipophilicity vs. shorter chains
Class-level
logP 1.14 > 0.6–0.8 (2-methoxyethyl) and 0.2–0.4 (N-ethyl)
Maintains CNS lead-like logP window; shorter analogs may shift toward excessive hydrophilicity
Estimates by methylene deletion; experimental data recommended
Lipophilicity Drug-likeness CNS penetration

Conformational Flexibility: Branched vs. Linear Topology

The target compound exhibits a topological polar surface area (tPSA) of 47.56 Ų and six rotatable bonds, fully satisfying Lipinski and Veber rules [1]. This tPSA is below the 60 Ų threshold associated with oral bioavailability, while the six rotatable bonds provide conformational flexibility that can facilitate induced-fit binding to protein targets. In comparison, 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate (the linear regioisomer) has the same tPSA (identical atom composition) but a different spatial arrangement of the methoxy group relative to the carbamate NH, which alters the conformational ensemble and may affect intramolecular hydrogen-bonding patterns. The branched methoxypropan-2-yl architecture of the target compound introduces steric bulk adjacent to the carbamate nitrogen, which can influence the rate of enzymatic or chemical hydrolysis relative to linear analogs—a parameter relevant to prodrug design .

Conformational topology
Class-level
tPSA 47.56 Ų (identical); branched vs linear topology
Branched topology may influence hydrolysis rate; not captured by scalar tPSA
Conformational ensemble differences require structural analysis
Conformational flexibility Polar surface area Lead-likeness

Commercial Availability & Purity

The target compound is commercially available at a certified purity of 95% from Leyan (Product No. 2010120), with standard package sizes of 1 g and 5 g and larger quantities available upon inquiry . This purity specification matches or exceeds the typical 95% purity offered for the Boc analog tert-butyl N-(1-methoxypropan-2-yl)carbamate (CAS 194156-54-2) and the linear regioisomer 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate (CAS 1221724-58-8) . However, the target compound's relatively recent CAS registration (1251924-72-7) and its specialized chiral-branched architecture mean it is sourced from fewer suppliers than the commodity Boc analog, making proactive inventory management and supplier qualification critical for uninterrupted multi-step synthetic campaigns.

Commercial availability
Data to verify
95% purity; 1 g–100 g packs
Supplier base narrower than commodity Boc analog; plan procurement early
Supplier and purity data to verify for specific batch
Commercial availability Supply continuity Purity specification

2,2,2-Trifluoroethyl N-(1-methoxypropan-2-yl)carbamate: Key Applications


Enantioselective Lead Optimization with Chiral Carbamate

In medicinal chemistry programs where a chiral amine is incorporated into a lead series and the carbamate linkage must be retained through multiple synthetic steps, the target compound's single stereogenic center (1-methoxypropan-2-yl) provides a defined entry point for chiral SAR exploration [1]. Unlike the achiral linear regioisomer 2,2,2-trifluoroethyl N-(3-methoxypropyl)carbamate, the target compound enables downstream enantiomeric enrichment and stereochemical assignment, which is essential when chirality at this position influences target binding (as demonstrated by the 1 vs. 0 chiral center differentiation) . This makes it the preferred building block for chiral amine-containing protease inhibitors, kinase inhibitors, or GPCR modulators where stereochemistry is a critical potency determinant.

Orthogonal Protection in Multi-Step Synthesis

For synthetic sequences requiring two independent carbamate protecting groups that can be removed under mutually exclusive conditions, the target compound's TFE carbamate (cleavable by hydrogenolysis or nucleophilic base) is paired with an acid-labile Boc group on a different amine [1]. The ~0.9–1.4 log unit reduction in logP (1.14 vs. ~2.0–2.5 for the Boc analog) further aids intermediate purification by shifting retention times in reversed-phase chromatography, improving isolation yields of polar intermediates [2]. This orthogonal pair is particularly valuable in peptide mimetic synthesis, where selective deprotection without backbone cleavage is mandatory.

CNS Drug Discovery: logP Optimization

The target compound's computed logP of 1.14 places it within the optimal CNS drug-like space (logP 1–3), whereas shorter-chain TFE carbamate analogs (2-methoxyethyl, logP ~0.6–0.8; N-ethyl, logP ~0.2–0.4) fall below this threshold and risk insufficient passive permeability [1] . For CNS programs—such as allosteric modulators, enzyme inhibitors targeting brain isoforms, or PET tracer precursor synthesis—the target compound provides a logP that balances solubility and membrane penetration without requiring additional lipophilic handles that would add molecular weight and complexity [2].

Prodrug Design: Sterically Tuned Hydrolysis

In prodrug strategies where the rate of carbamate hydrolysis must be tuned through steric modulation, the branched 1-methoxypropan-2-yl architecture introduces steric bulk adjacent to the hydrolytically labile carbamate carbonyl, which can reduce the hydrolysis rate relative to linear analogs [1]. This steric differentiation—not captured by scalar descriptors like tPSA (identical at 47.56 Ų for both branched and linear regioisomers)—enables fine-tuning of pharmacokinetic release profiles in esterase-labile prodrugs, making the target compound a valuable tool when extended half-life is desired relative to the linear comparator .

Application
Selection Property
Validation Focus
Chiral lead optimization
Chiral building block (racemic, resolution required)
Enantiomeric enrichment and stereochemical assignment
Multi-step orthogonal protection
TFE carbamate (hydrogenolysis/base-labile)
Orthogonal deprotection selectivity vs acid-labile groups
CNS lead-likeness optimization
Intermediate logP within CNS drug-like range (1–3)
Passive permeability and solubility balance
Prodrug design with tunable hydrolysis
Sterically hindered carbamate (branched topology)
Hydrolysis rate modulation relative to linear analogs
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